1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine
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Overview
Description
1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-methylphenyl group, and an aminomethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-methylphenyl group using a suitable reagent, such as a Grignard reagent or an organolithium compound.
Protection of the amine group: The amine group on the piperidine ring is protected using a tert-butoxycarbonyl (Boc) protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-(4-chlorophenyl)-4-(aminomethyl)piperidine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
1-Boc-4-(4-fluorophenyl)-4-(aminomethyl)piperidine: Similar structure but with a fluorophenyl group instead of a methylphenyl group.
1-Boc-4-(4-nitrophenyl)-4-(aminomethyl)piperidine: Similar structure but with a nitrophenyl group instead of a methylphenyl group.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-methylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-13,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDSELIPGPLGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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